![molecular formula C₆H₁₀D₂O₆ B1147146 D-Glucose-6,6-d2 CAS No. 18991-62-3](/img/structure/B1147146.png)
D-Glucose-6,6-d2
Overview
Description
D-Glucose-6,6-d2, also known as Dextrose-6,6-d2, is a simple sugar present in plants . It’s a monosaccharide that may exist in an open chain or cyclic conformation if in solution . It plays a vital role in photosynthesis and fuels the energy required for cellular respiration .
Molecular Structure Analysis
The empirical formula of D-Glucose-6,6-d2 is C6D2H10O6 . Its molecular weight is 182.17 . The exact structure is not provided in the search results.Chemical Reactions Analysis
D-Glucose-6,6-d2 is used in various metabolic processes including enzymic synthesis of cyclohexyl-α and β-D-glucosides . It can also be used as a diagnostic tool in the detection of type 2 diabetes mellitus and potentially Huntington’s disease through the analysis of blood-glucose in type 1 diabetes mellitus .Physical And Chemical Properties Analysis
D-Glucose-6,6-d2 is a powder with a melting point of 150-152 °C (lit.) .Scientific Research Applications
Biochemistry: Metabolic Tracing
D-Glucose-6,6-d2 is used in metabolic tracing studies to understand the pathways and mechanisms of glucose metabolism . By tracking the incorporation of deuterium into metabolic products, researchers can elucidate the flow of glucose in cells and tissues, providing insights into conditions like diabetes and obesity.
Pharmacology: Drug Development
In pharmacological research, D-Glucose-6,6-d2 serves as a tool for investigating the pharmacokinetics of drugs . It can be used to label drugs or drug metabolites, allowing for the detailed study of their absorption, distribution, metabolism, and excretion in the body.
Medical Research: Diagnostic Imaging
Deuterated glucose is employed in diagnostic imaging techniques such as Nuclear Magnetic Resonance (NMR) to enhance the contrast of images . This application is particularly useful in identifying tumors and other abnormalities in tissues.
Food Science: Pathogen Detection
D-Glucose-6,6-d2 is utilized in the development of biosensors for the detection of foodborne pathogens . The compound acts as a reducing agent in the synthesis of gold nanoparticles, which are used for colorimetric detection of bacteria in food samples.
Environmental Science: Pollution Tracing
In environmental science, D-Glucose-6,6-d2 can be used to trace the degradation of organic pollutants . Its stable isotopic label allows for the monitoring of glucose-derived carbon through various environmental processes.
Chemical Engineering: Process Optimization
Chemical engineers use D-Glucose-6,6-d2 to optimize biochemical processes . The deuterium label helps in studying reaction mechanisms and kinetics, which is essential for designing efficient industrial processes.
Materials Science: Biomaterial Synthesis
In materials science, D-Glucose-6,6-d2 is used in the synthesis of biomaterials . Its incorporation into polymers and other materials can impart unique physical properties and enhance material performance.
Analytical Chemistry: Method Development
Analytical chemists utilize D-Glucose-6,6-d2 for developing new analytical methods . It serves as a standard for calibrating instruments and validating analytical techniques, ensuring accuracy and precision in measurements.
Safety And Hazards
properties
IUPAC Name |
(3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-VARZTKRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940518 | |
Record name | (C~6~,C~6~-~2~H_2_)Hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose-6,6-d2 | |
CAS RN |
18991-62-3 | |
Record name | Glucose, 6,6-dideutero | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018991623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (C~6~,C~6~-~2~H_2_)Hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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